REACTION_SMILES
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[Br-:16].[Br-:18].[Br:8].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[O:1]=[C:2]1[CH2:3][NH:4][C:5](=[O:6])[NH:7]1.[OH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[Zn+2:17]>>[O:1]=[C:2]1[CH:3]([c:13]2[cH:12][cH:11][c:10]([OH:9])[cH:15][cH:14]2)[NH:4][C:5](=[O:6])[NH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Zn+2]
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(c2ccc(O)cc2)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |